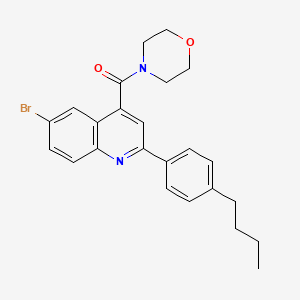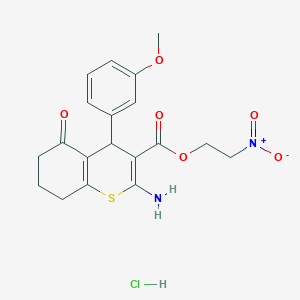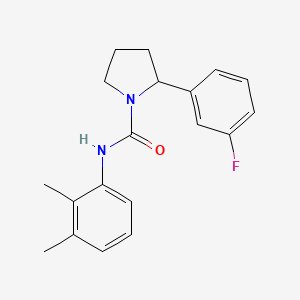
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to target specific molecular pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. The compound has also been found to have antibacterial and antifungal properties. In addition, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is its versatility in various biological assays. It can be easily incorporated into different experimental setups and has been shown to be effective in a wide range of cell lines and animal models. However, one limitation of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's fluorescent properties make it a promising candidate for imaging applications, and further research in this area could lead to new diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline involves the reaction of 4-butylphenylboronic acid with 6-bromo-2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then reacted with morpholine and triethylamine to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
6-bromo-2-(4-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied as a potential therapeutic agent for various diseases, including breast cancer, lung cancer, and inflammatory bowel disease. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
[6-bromo-2-(4-butylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O2/c1-2-3-4-17-5-7-18(8-6-17)23-16-21(24(28)27-11-13-29-14-12-27)20-15-19(25)9-10-22(20)26-23/h5-10,15-16H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSENKHLDGMVTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(4-butylphenyl)quinolin-4-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)

methanone](/img/structure/B6137324.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)